"3-(1-Aminopropyl)phenol hydrochloride" basic properties
"3-(1-Aminopropyl)phenol hydrochloride" basic properties
Whitepaper: Physicochemical Profiling and Applied Methodologies of 3-(1-Aminopropyl)phenol Hydrochloride
Executive Summary
In the landscape of modern medicinal chemistry, chiral primary amines attached to phenolic scaffolds serve as critical building blocks for the synthesis of central nervous system (CNS) active agents, sympathomimetics, and monoamine receptor modulators. 3-(1-Aminopropyl)phenol hydrochloride is a highly versatile, meta-substituted phenolic amine. Structurally, it is an α -ethyl homolog of meta-tyramine, an endogenous trace amine. The presence of the chiral center at the C1 position of the propyl chain dictates its stereoselective interactions in downstream pharmaceutical applications. This technical guide provides an in-depth analysis of its basic properties, analytical methodologies, and pharmacological relevance.
Physicochemical Profiling & Structural Dynamics
The compound is predominantly utilized as a hydrochloride salt rather than a free base. The causality behind this formulation is threefold:
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Oxidative Stability: Phenols are highly susceptible to auto-oxidation. The protonation of the primary amine withdraws electron density via inductive effects, marginally stabilizing the electron-rich aromatic ring against oxidative degradation.
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Volatilization & Carbonation: As a low-molecular-weight primary amine, the free base is prone to volatilization and rapid reaction with atmospheric CO2 to form carbamates. The HCl salt completely mitigates this.
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Aqueous Solubility: The salt form ensures rapid dissolution in polar protic solvents, a necessity for both physiological assays and biphasic synthetic reactions.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-(1-Aminopropyl)phenol hydrochloride |
| CAS Number (Racemic) | 2680534-24-9 |
| CAS Number (S-Enantiomer) | 2368884-25-5[1] |
| Molecular Formula | C9H14ClNO ( C9H13NO⋅HCl ) |
| Molecular Weight | 187.67 g/mol |
| Physical Appearance | White to off-white solid powder[2] |
| Storage Conditions | Room temperature, inert atmosphere (Argon/Nitrogen)[2] |
Analytical Characterization Protocols (Self-Validating)
To ensure the integrity of 3-(1-Aminopropyl)phenol hydrochloride before its use in complex synthetic workflows, rigorous analytical validation is required. The following protocols are designed as self-validating systems, meaning the assay inherently proves its own reliability during execution.
Protocol A: Chemical Purity via LC-MS
Rationale: A low-pH mobile phase is selected to ensure the primary amine remains fully protonated ( pKa≈9.5 ). This prevents secondary interactions with residual silanols on the silica-based C18 stationary phase, which would otherwise cause severe peak tailing.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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Column Selection: Use a sub-2 μm C18 column (e.g., 50 mm × 2.1 mm) to ensure high theoretical plate counts.
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Mobile Phase:
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Phase A: HPLC-grade Water + 0.1% Formic Acid.
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Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Detection: UV at 210 nm and 254 nm; MS in ESI+ mode (target m/z : 152.1 for the [M+H]+ of the free base).
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System Suitability (Self-Validation): The protocol is valid only if the target peak exhibits a tailing factor ( Tf ) of ≤1.5 and a signal-to-noise ratio ( S/N ) of ≥100:1 .
Protocol B: Enantiomeric Excess (ee) Determination via Chiral SFC
Rationale: Supercritical Fluid Chromatography (SFC) utilizing CO2 and a chiral modifier is vastly superior to normal-phase HPLC for polar amines, offering faster equilibration and sharper peaks due to the high diffusivity of supercritical CO2 .
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Sample Preparation: Dissolve the sample in pure Methanol (0.5 mg/mL). Avoid water, as it disrupts the chiral stationary phase.
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Column: Chiralpak IG (or equivalent amylose-based stationary phase), 250 mm × 4.6 mm, 5 μm .
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Mobile Phase: CO2 / Methanol containing 0.1% Isopropylamine (IPA). Causality: IPA acts as a basic additive to suppress non-specific ionic interactions between the analyte's amine and the chiral selector, ensuring sharp peaks.
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Conditions: 40°C, 150 bar backpressure, 3.0 mL/min flow rate.
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System Suitability (Self-Validation): The resolution ( Rs ) between the (S)-enantiomer and (R)-enantiomer must be ≥2.0 . If Rs<2.0 , the basic additive concentration must be optimized.
Pharmacological Relevance: Trace Amine-Associated Receptor 1 (TAAR1)
While 3-(1-Aminopropyl)phenol is primarily a synthetic intermediate, its structural topology is highly relevant to neuropharmacology. It is a direct structural analog of meta-tyramine (m-tyramine), an endogenous trace amine[3]. Trace amines are present in the mammalian central nervous system at sub-nanomolar concentrations and act as endogenous agonists for the Trace Amine-Associated Receptor 1 (TAAR1) [4].
TAAR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating monoaminergic systems (dopamine, serotonin, and norepinephrine)[5]. Unlike classical monoamine receptors, TAAR1 is predominantly intracellular and is activated by trace amines and structurally related synthetic analogs (such as amphetamines and α -alkylated phenethylamines)[6].
The addition of the α -ethyl group (forming the 1-aminopropyl chain) in 3-(1-Aminopropyl)phenol introduces steric bulk and a chiral center that can significantly alter receptor binding kinetics compared to the endogenous ligand. Activation of TAAR1 by such analogs typically couples to both Gαs and Gαq pathways, leading to the accumulation of cAMP and intracellular calcium release, which ultimately modulates the firing rate of dopaminergic neurons and the function of the Dopamine Transporter (DAT)[5][6].
Mandatory Visualization: TAAR1 Signaling Pathway
The following diagram illustrates the dual-coupling signal transduction pathway activated by trace amine analogs at the TAAR1 receptor.
Caption: TAAR1 GPCR dual-signaling pathway modulated by trace amine analogs.
References
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Wikipedia Contributors. "TAAR1". Wikipedia, The Free Encyclopedia. Available at: [Link]
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Miller, G. M. "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity". National Institutes of Health (PMC). Available at:[Link]
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Grandy, D. K., et al. "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications". National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. 2368884-25-5|(S)-3-(1-Aminopropyl)phenol hydrochloride|BLD Pharm [bldpharm.com]
- 2. vwr.com [vwr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
